
trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-5-methylenehept-2-enoic acid is an alpha,beta-monocarboxylic acid consisting of 2-heptenoic acid having methyl substituents at the 2- and 6-positions as well as a methylene group at position 5. It derives from a 2-heptenoic acid.
Aplicaciones Científicas De Investigación
Production and Bioconversion
Research by Linares et al. (2008) highlights the potential of trans-2-methyl-5-isopropylhexa-2,5-dienoic acid (novalic acid) accumulation via the alpha-pinene degradation pathway in Pseudomonas rhodesiae CIP 107491. The study showed the feasibility of producing this compound using concentrated bacterial cells under specific oxygen conditions, revealing an innovative method for its synthesis (Linares et al., 2008).
Metabolic Pathways in Bacteria
Further exploration of the alpha-pinene degradation pathway by Pseudomonas rhodesiae CIP 107491, conducted by Linares et al. (2009), provides a deeper understanding of the biological processes involving novalic acid. This research outlines a metabolic scheme explaining the bioconversion of alpha-pinene oxide into novalic acid, offering insights into bacterial metabolism and potential biotechnological applications (Linares et al., 2009).
Biochemical Transformations
A study by Milborrow and Noddle (1970) investigates the conversion of related compounds into abscisic acid in plants. This research contributes to our understanding of the biochemical transformations and potential roles of similar dienoic acids in plant physiology and biochemistry (Milborrow & Noddle, 1970).
Chemical Synthesis and Characterization
Work by Christie and Holman (1967) on the synthesis and characterization of methylene-interrupted cis,cis-octadecadienoic acids, including related dienoic acids, provides foundational knowledge in the field of organic chemistry. This research contributes to the understanding of the synthesis, properties, and potential applications of various dienoic acids (Christie & Holman, 1967).
Metabolism in Microorganisms
Tudroszen et al. (1977) studied the metabolism of alpha-pinene by Pseudomonas putida, identifying novel intermediates such as trans-2-methyl-5-isopropylhexa-2,5-dienoic acid. This research sheds light on the microbial metabolism of terpenes and related compounds, offering potential applications in bioremediation and industrial biotechnology (Tudroszen et al., 1977).
Propiedades
Número CAS |
65860-54-0 |
|---|---|
Nombre del producto |
trans-2-Methyl-5-isopropylhexa-2,5-dienoic acid |
Fórmula molecular |
C10H16O2 |
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
(E)-2,6-dimethyl-5-methylidenehept-2-enoic acid |
InChI |
InChI=1S/C10H16O2/c1-7(2)8(3)5-6-9(4)10(11)12/h6-7H,3,5H2,1-2,4H3,(H,11,12)/b9-6+ |
Clave InChI |
HZNKOKJSWBRPRJ-RMKNXTFCSA-N |
SMILES isomérico |
CC(C)C(=C)C/C=C(\C)/C(=O)O |
SMILES |
CC(C)C(=C)CC=C(C)C(=O)O |
SMILES canónico |
CC(C)C(=C)CC=C(C)C(=O)O |
Sinónimos |
2-methyl-5-isopropylhexa-2,5-dienoic acid trans-2-methyl-5-isopropylhexa-2,5-dienoic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




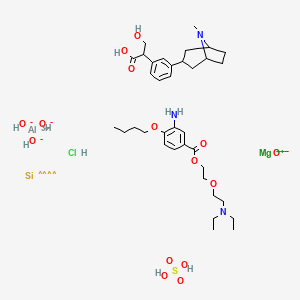
![(1R,3R,5S,9R,12S,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1237269.png)
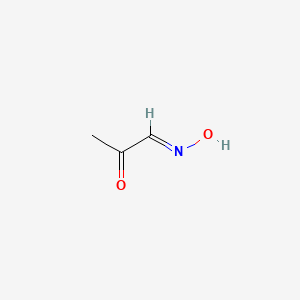
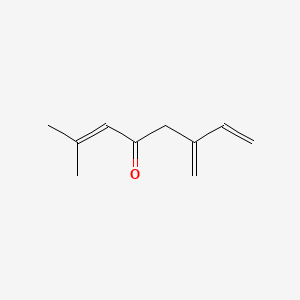
![1-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-5-[(E)-2-bromoethenyl]pyrimidine-2,4-dione](/img/structure/B1237273.png)
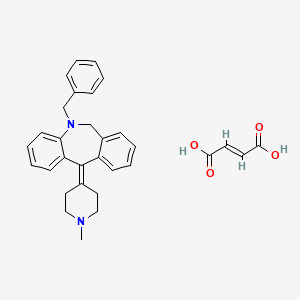
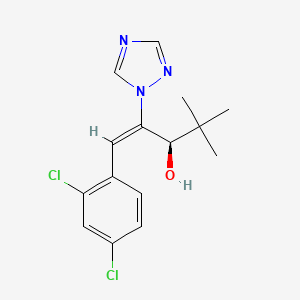




![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1237287.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-5-yl)-2-[(S)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-3-[(2-carboxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237289.png)